Cas no 36150-02-4 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-)
Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- Chemical and Physical Properties
Names and Identifiers
-
- Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-
- 5-trans Prostaglandin F2β
- AC1L97VH
- CBiol_001987
- CTK1C2094
- KBio2_000213
- KBio2_002781
- KBio2_005349
- KBio3_000425
- KBio3_000426
- KBioGR_000213
- KBioSS_000213
- Prostaglandin F(2a)
- HMS3648B06
- 36150-02-4
- DTXSID701347755
- SR-01000946474-1
- Prosta-5,13-dien-1-oicacid,9,11,15-trihydroxy-,(5e,9b,11a,13e,15s)-
- PD021086
- 5,6-trans PGF2beta
- SR-01000946474
- 9beta,11alpha,15S-Trihydroxy-prosta-5E,13E-dien-1-oic acid
- (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
- (E)-7-((1R,2R,3R,5R)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)hept-5-enoic acid
- 5-Trans Prostaglandin F2beta
- 5-trans Prostaglandin F2 beta
- (E)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
- A
- 5-TRANS PROSTAGLANDIN F2
- 5-TRANSPROSTAGLANDINF2BETA
- CS-0064472
- HY-114850
-
- MDL: MFCD00216065
- Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18+,19+/m0/s1
- InChI Key: PXGPLTODNUVGFL-PTTZIUQESA-N
- SMILES: O[C@@H]1C[C@H]([C@H](/C=C/[C@H](CCCCC)O)[C@H]1C/C=C/CCCC(=O)O)O
Computed Properties
- Exact Mass: 354.24072
- Monoisotopic Mass: 354.24062418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 12
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 98Ų
Experimental Properties
- PSA: 97.99
Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65410-1mg |
5-trans Prostaglandin F2β |
36150-02-4 | 98% | 1mg |
¥1128.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65410-5mg |
5-trans Prostaglandin F2β |
36150-02-4 | 98% | 5mg |
¥4898.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65410-10mg |
5-trans Prostaglandin F2β |
36150-02-4 | 98% | 10mg |
¥8386.00 | 2023-09-08 | |
| A2B Chem LLC | AF60770-1mg |
5-TRANS PROSTAGLANDIN F2BETA |
36150-02-4 | ≥98% | 1mg |
$314.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205144-1mg |
5-trans Prostaglandin F2β, |
36150-02-4 | 1mg |
¥632.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205144A-5mg |
5-trans Prostaglandin F2β, |
36150-02-4 | 5mg |
¥2850.00 | 2023-09-05 | ||
| Cooke Chemical | LN3375849-1mg |
5-transProstaglandinF2β |
36150-02-4 | ≥98% | 1mg |
RMB 1048.00 | 2025-02-21 | |
| Cooke Chemical | LN3375849-5mg |
5-transProstaglandinF2β |
36150-02-4 | ≥98% | 5mg |
RMB 4236.00 | 2025-02-21 | |
| Cooke Chemical | LN3375849-10mg |
5-transProstaglandinF2β |
36150-02-4 | ≥98% | 10mg |
RMB 7528.00 | 2025-02-21 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205144-1 mg |
5-trans Prostaglandin F2β, |
36150-02-4 | 1mg |
¥632.00 | 2023-07-11 |
Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-
Research Brief on Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- (CAS: 36150-02-4)
The compound Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-, with CAS number 36150-02-4, is a prostaglandin derivative that has garnered significant attention in recent biomedical research. Prostaglandins are lipid compounds with diverse physiological effects, including inflammation modulation, vascular tone regulation, and platelet aggregation. This specific compound, due to its unique structural features, has been investigated for its potential therapeutic applications in various medical conditions.
Recent studies have focused on the synthesis and biological evaluation of this prostaglandin derivative. Advanced synthetic methodologies have been developed to produce high-purity compounds, enabling more precise pharmacological studies. Researchers have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize the compound and ensure its structural integrity.
In pharmacological investigations, this prostaglandin derivative has demonstrated promising activity in modulating inflammatory pathways. In vitro studies using human cell lines have shown significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The compound's stereochemistry appears to play a crucial role in its biological activity, with the (15S) configuration being particularly important for receptor binding.
Metabolic stability studies have revealed interesting findings about this compound. While it shows moderate stability in plasma, researchers have identified specific metabolic pathways that could be targeted to improve its pharmacokinetic profile. These insights are valuable for future drug development efforts aimed at creating more stable analogs with enhanced therapeutic potential.
Current research is exploring the compound's potential in ocular therapeutics. Preliminary animal studies suggest that it may have beneficial effects in managing ocular hypertension, possibly through modulation of aqueous humor dynamics. This application is particularly promising given the need for new treatments in glaucoma management.
The safety profile of this prostaglandin derivative is also under investigation. Initial toxicological assessments indicate a favorable safety margin at therapeutic doses, though comprehensive studies are still needed to fully evaluate potential side effects and contraindications. Researchers are particularly interested in its possible cardiovascular effects, given the known actions of prostaglandins on vascular smooth muscle.
Future research directions include structure-activity relationship studies to optimize the compound's pharmacological properties, as well as formulation development to improve its delivery and bioavailability. The growing understanding of prostaglandin receptors and signaling pathways continues to provide new opportunities for targeted therapeutic applications of this compound and its analogs.
In conclusion, Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing research in inflammation modulation, ocular therapeutics, and potentially other medical applications. Continued investigation into its mechanisms of action and therapeutic potential is warranted.
36150-02-4 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-) Related Products
- 27415-26-5(8-epi-Prostaglandin F2α)
- 10164-73-5(7-((1R,2R,3R,5R)-3,5-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)cyclopentyl)heptanoic acid)
- 36150-01-3(Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9a,11a,13E,15S)-)
- 58551-69-2(Carboprost tromethamine)
- 551-11-1(Dinoprost)
- 221664-05-7(2,3-Dinor iPF2α-III)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)